molecular formula C12H14O2 B1366540 4-pent-1-enyl-benzoic acid CAS No. 202798-06-9

4-pent-1-enyl-benzoic acid

Cat. No.: B1366540
CAS No.: 202798-06-9
M. Wt: 190.24 g/mol
InChI Key: WPYZZVKPJHDAOE-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-pent-1-enyl-benzoic acid is a chemical compound that belongs to the family of benzoic acids. It is characterized by a benzoic acid core with a pent-1-en-1-yl substituent at the para position. This compound is a white crystalline powder that is soluble in organic solvents but insoluble in water.

Scientific Research Applications

4-pent-1-enyl-benzoic acid has various applications in scientific research, including:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Safety and Hazards

The safety information for “4-(Pent-1-en-1-yl)benzoic acid” indicates that it has several hazard statements: H302, H315, H319, H335 . These correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .

Future Directions

While specific future directions for “4-(Pent-1-en-1-yl)benzoic acid” are not available in the search results, research into similar compounds suggests potential applications in the treatment of diseases such as cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-pent-1-enyl-benzoic acid can be achieved through the reaction of benzaldehyde with pentenal under acidic conditions. Proper catalyst and temperature control are required to obtain a high yield and purity of the product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-pent-1-enyl-benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the double bond in the pent-1-en-1-yl group to a single bond.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as bromine (Br₂) and sulfuric acid (H₂SO₄) are used for bromination and sulfonation reactions, respectively.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Saturated benzoic acid derivatives.

    Substitution: Halogenated or sulfonated benzoic acid derivatives.

Comparison with Similar Compounds

Similar Compounds

    4-(Pent-4-en-1-yl)benzoic acid: Similar structure with a different position of the double bond.

    4-(1H-Pyrrol-1-yl)benzoic acid: Contains a pyrrole ring instead of a pentenyl group.

Uniqueness

4-pent-1-enyl-benzoic acid is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

4-[(E)-pent-1-enyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-2-3-4-5-10-6-8-11(9-7-10)12(13)14/h4-9H,2-3H2,1H3,(H,13,14)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPYZZVKPJHDAOE-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C/C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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